7-Benzofurancarboxamide, 2,3-dihydro-3-oxo-
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Overview
Description
7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound is characterized by its benzofuran ring structure, which is fused with a carboxamide group and a dihydro-oxo moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with an amide source in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce benzofuran-3-ol derivatives .
Scientific Research Applications
7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Benzofuran-2-carboxamide
- Benzofuran-3-carboxamide
- 2,3-Dihydrobenzofuran-3-one
Comparison: Compared to these similar compounds, 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- is unique due to its specific structural features, such as the presence of both a carboxamide group and a dihydro-oxo moiety.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-oxo-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)6-3-1-2-5-7(11)4-13-8(5)6/h1-3H,4H2,(H2,10,12) |
InChI Key |
XHAYQYHWMQRNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)C(=O)N |
Origin of Product |
United States |
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